molecular formula C13H13N5OS B2810201 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 832679-27-3

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2810201
CAS No.: 832679-27-3
M. Wt: 287.34
InChI Key: YTVARBPALVDCQQ-UHFFFAOYSA-N
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Description

2-((5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic hybrid compound incorporating two privileged pharmacophores: the indole and the 1,2,4-triazole rings. Indole derivatives are recognized for their extensive biological activities and structural prevalence in drug design, showing promise in targeting cancer, infectious diseases, and neurological disorders . The 1,2,4-triazole core is a versatile scaffold known for its significant dipole moment, hydrogen bonding capacity, and broad-spectrum biological properties, including antifungal, antibacterial, anticancer, and anticonvulsant activities . The strategic combination of these moieties in a single molecule enhances its potential for interacting with diverse biological targets, making it a valuable compound for medicinal chemistry research and drug discovery programs. The mechanism of action for this class of compounds is often linked to enzyme inhibition. Triazole-containing drugs, such as the antifungal agents fluconazole and voriconazole, typically exert their effects by inhibiting cytochrome P450-dependent enzymes like lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . Furthermore, 1,2,4-triazole derivatives have demonstrated potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria, making them compelling candidates for addressing the global challenge of antibiotic resistance . Beyond pharmaceutical applications, structurally similar 1,2,4-triazole derivatives have been synthesized and investigated for their promising non-linear optical (NLO) properties. Density Functional Theory (DFT) studies on analogous compounds reveal characteristics such as a low energy band gap and high first hyperpolarizability, suggesting potential applications in the field of material science and optoelectronics . Researchers can utilize this compound as a key intermediate or building block for the synthesis of novel derivatives, or as a probe for investigating biological pathways and enzyme interactions. Its unique structure offers a compelling starting point for developing new therapeutic agents or advanced functional materials. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-18-12(16-17-13(18)20-7-11(14)19)9-6-15-10-5-3-2-4-8(9)10/h2-6,15H,7H2,1H3,(H2,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVARBPALVDCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Triazole Ring: The triazole ring can be formed via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Thioacetamide Introduction: The final step involves the introduction of the thioacetamide group. This can be achieved by reacting the triazole-indole intermediate with thioacetic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring, potentially leading to the formation of amines.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is not fully understood, but it is believed to involve interactions with various molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole-thioacetamide derivatives. Below is a systematic comparison with structurally and functionally related analogs:

Structural Analogues with Varying Substituents

Compound Name Key Substituents Biological Activity/Properties Reference
2-((5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide Indole at C5, methyl at N4, thioacetamide at C3 Anticancer (HepG2 inhibition), potential neuroactivity (Orco modulation)
N-(2-Chlorophenyl)-2-((5-(1-(4-Isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide (7d) Isobutylphenyl-ethyl at C5, chlorophenyl at acetamide Anticancer (HepG2 IC₅₀: 12.3 µM), improved solubility
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Pyridinyl at C5, ethylphenyl at acetamide Agonist of insect Orco ion channels (EC₅₀: 3.2 µM)
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Pyridinyl at C5, butylphenyl at acetamide Orco antagonist (IC₅₀: 0.8 µM)
Tryfuzol® (piperidine 2-(5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetate) Furan at C5, phenyl at N4, piperidine salt Immunomodulatory, antioxidant (EC₅₀ for ROS scavenging: 18 µM)

Physicochemical and Pharmacokinetic Properties

  • Melting Points : The indole-containing compound exhibits a higher melting point (140–142°C) compared to analogs with aliphatic substituents (e.g., 7d: 123–125°C), likely due to enhanced π-π stacking from the indole ring .
  • Solubility: Derivatives with halogenated aryl groups (e.g., 7d with Cl) show improved aqueous solubility over non-polar substituents (e.g., VUAA1) .
  • Synthetic Yields: Microwave-assisted synthesis of indole-triazole hybrids achieves yields >70%, comparable to ultrasound-assisted methods for non-indole derivatives (e.g., 6b: 89% yield) .

Computational Insights

  • Molecular Docking : Indole-triazole derivatives exhibit stronger binding to cancer-related kinases (e.g., EGFR) than furan or pyridinyl analogs, attributed to hydrogen bonding with the indole NH group .
  • DFT Studies: The electron-rich indole ring enhances nonlinear optical (NLO) properties, with hyperpolarizability (β) values ~1.5× higher than bromophenyl-substituted triazoles .

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a novel derivative that combines the indole and triazole moieties, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H13N5S\text{C}_{12}\text{H}_{13}\text{N}_5\text{S}

This structure features an indole ring linked to a triazole ring via a thioether bond with an acetamide group.

Synthesis

The synthesis of this compound involves the reaction of 5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazole with appropriate thioacetic acid derivatives. The synthetic pathway has been optimized to yield high purity and yield.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The MTT assay results indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner.

Cell Line IC50 (µM) Significance
A54910.0p < 0.01
K56212.0p < 0.01
Hep-G211.72 ± 0.53p < 0.05

These results suggest that the compound may serve as a potential anticancer agent.

The mechanism by which this compound exerts its cytotoxic effects appears to involve multiple pathways:

  • Apoptosis Induction : Studies have shown that treatment with this compound leads to apoptosis in cancer cells, characterized by increased caspase activity and DNA fragmentation.
  • Cell Cycle Arrest : The compound induces G2/M phase arrest in various cell lines, preventing normal cell division and promoting cell death.
  • Inhibition of Tubulin Polymerization : Similar to colchicine, it disrupts microtubule dynamics, which is crucial for mitosis.

Antioxidant Activity

In addition to its cytotoxic properties, the compound has demonstrated antioxidant activity through DCFH-DA assays. This indicates its potential role in reducing oxidative stress within cells.

Compound DCFH Oxidation Increase (p-value)
1fp < 0.05
4fp < 0.05
3ep < 0.05

Case Studies

A recent study synthesized several indole derivatives and tested their biological activities alongside this compound. The findings indicated that compounds with similar structural motifs displayed comparable or enhanced cytotoxicity against hepatocellular carcinoma (Hep-G2) cells.

Q & A

Q. How can salt forms of this compound improve solubility for in vivo studies?

  • Methodological Answer : Synthesize sodium/potassium salts by reacting the free acid with NaOH/KOH in ethanol. Characterize solubility in PBS (pH 7.4) and compare dissolution rates with the parent compound. Salt formation typically enhances aqueous solubility by >50% .

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